5-Ethoxy-1,3-dimethylindolin-2-one
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-Ethoxy-1,3-dimethylindolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the cholinergic nervous system.
Mode of Action
This compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. This leads to prolonged synaptic transmission and enhanced cholinergic effects .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . The increased concentration of acetylcholine at the synapse can lead to various downstream effects, depending on the specific location and function of the synapse. For example, in the brain, it could potentially enhance cognitive function.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine concentration can have various molecular and cellular effects. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate cognitive symptoms . Additionally, some derivatives of indolin-2-one have shown cytotoxic activity against certain cancer cell lines .
Preparation Methods
The synthesis of 5-Ethoxy-1,3-dimethylindolin-2-one involves several steps. One common method includes the reaction of 1,3-dimethylindole with ethyl iodide in the presence of a base, followed by oxidation to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
5-Ethoxy-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form indoline derivatives.
Substitution: It undergoes electrophilic substitution reactions, particularly at the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
5-Ethoxy-1,3-dimethylindolin-2-one has various applications in scientific research:
Comparison with Similar Compounds
5-Ethoxy-1,3-dimethylindolin-2-one is unique compared to other indole derivatives due to its specific substitution pattern. Similar compounds include:
1,3-Dimethylindole: Lacks the ethoxy group, leading to different chemical properties and reactivity.
5-Methoxy-1,3-dimethylindolin-2-one: Similar structure but with a methoxy group instead of an ethoxy group, resulting in different biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological roles. The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-ethoxy-1,3-dimethyl-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-15-9-5-6-11-10(7-9)8(2)12(14)13(11)3/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRWLRFPUMZEGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=O)C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238129 | |
Record name | 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131057-63-1 | |
Record name | 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131057-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Indol-2-one, 5-ethoxy-1,3-dihydro-1,3-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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